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Sarcolysine acridine

DNA intercalation alkylation targeting acridine-mustard conjugates

Researchers facing melphalan-resistant tumors require DNA-damaging agents with distinct adduct profiles. Sarcolysine acridine (CAS 53161-31-2) solves this by combining a DNA-intercalating acridine moiety with a nitrogen mustard, generating adenine N1 monoadducts and strand breaks, not guanine N7 cross-links. This makes it ideal for BER/NER-deficient models and comparative DNA repair studies. • In vivo activity at 0.5-2.0 µmol/kg for low-dose regimens. • L-phenylalanine linker ensures consistent adduct context. • Supports SAR for optimizing linker length and acridine substitution.

Molecular Formula C26H26Cl3N3O2
Molecular Weight 518.9 g/mol
CAS No. 53161-31-2
Cat. No. B1681459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcolysine acridine
CAS53161-31-2
SynonymsSarcolysine acridine; 
Molecular FormulaC26H26Cl3N3O2
Molecular Weight518.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O.Cl
InChIInChI=1S/C26H25Cl2N3O2.ClH/c27-13-15-31(16-14-28)19-11-9-18(10-12-19)17-24(26(32)33)30-25-20-5-1-3-7-22(20)29-23-8-4-2-6-21(23)25;/h1-12,24H,13-17H2,(H,29,30)(H,32,33);1H/t24-;/m0./s1
InChIKeyGGHBELMGCPMLSE-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sarcolysine Acridine: Chemical Profile & Procurement Baseline


Sarcolysine acridine (CAS 53161-31-2) is a chimeric antitumor agent that covalently links a DNA‑intercalating 9‑aminoacridine moiety to an L‑phenylalanine‑derived nitrogen mustard (L‑sarcolysine/melphalan) framework [1]. The compound is formally designated (2S)-2-(acridin-9-ylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid hydrochloride, with the molecular formula C₂₆H₂₆Cl₃N₃O₂ and a molecular weight of 518.9 g/mol . This architecture was designed to harness the bifunctional alkylating capacity of the nitrogen mustard warhead while utilizing the planar acridine chromophore to direct alkylation toward DNA via high‑affinity intercalation, a departure from the passive diffusion‑limited targeting of conventional nitrogen mustards [2].

DNA intercalation-directed alkylation research Acridine chromophore enables targeted delivery studies
Bifunctional alkylating probe Supports DNA cross-link vs. strand break investigations
Chimeric architecture for mechanism-of-action studies L-phenylalanine tether modulates DNA adduct spectrum

Sarcolysine Acridine: Non-Interchangeability with Melphalan


Substituting sarcolysine acridine with free L‑phenylalanine mustard (melphalan) or with a generic acridine mustard lacking the phenylalanine spacer fails to recapitulate the conjugate's biological fingerprint. Melphalan relies on amino acid transporter‑mediated uptake and produces predominantly guanine N7 cross‑links; the acridine moiety is absent, so DNA targeting is not intercalation‑directed [1]. Conversely, simple acridine‑mustard conjugates with short or flexible linkers often generate distinct DNA adduct spectra—for example, adenine N1 adducts rather than guanine N7 cross‑links—and their in vivo antitumor activity is highly sensitive to linker length, mustard reactivity, and intercalation geometry [2][3]. The precise (2S)‑phenylalanine tether in sarcolysine acridine represents a specific structural decision that modulates both DNA‑binding orientation and alkylation sequence selectivity; substituting with an off‑the‑shelf analog introduces uncharacterized variation in adduct formation, cytotoxicity, and therapeutic index [4].

Melphalan Lacks intercalating chromophore; adduct profile shifts from adenine N1 to guanine N7 cross-links, altering repair pathway engagement.
Generic acridine mustard Linker length and geometry variations may produce uncharacterized DNA adduct spectra, affecting cytotoxicity readouts.
Racemic or (R)-enantiomer Stereochemistry at the phenylalanine tether can influence DNA-binding orientation; not directly interchangeable with the (2S)-form.

Sarcolysine Acridine: Quantitative Differentiation Evidence


DNA Adduct Formation: Adenine N1 vs. Guanine N7

Sarcolysine acridine is an intercalating mustard designed to use the acridine moiety for DNA targeting. Unlike melphalan, which lacks a DNA-targeting chromophore, acridine-linked mustards of this class exhibit markedly different DNA alkylation patterns. For closely related acridine-linked aniline mustards with comparable linker geometry, the primary DNA lesion is an adenine N1 adduct, in contrast to the guanine N7 alkylation that dominates with melphalan and other non-intercalating nitrogen mustards [1][2].

Primary DNA adduct
Class-level inference
Adenine N1 adduct
vs. melphalan: guanine N7 cross-links
Alters DNA repair pathway recruitment context
In vitro DNA adduct mapping; class-level observation
DNA intercalation alkylation targeting acridine-mustard conjugates

DNA Cross-Linking vs. Strand Breaks

Conventional nitrogen mustards such as melphalan exert cytotoxicity primarily through the formation of DNA interstrand cross‑links. In contrast, a defining feature of the acridine‑mustard class is that DNA strand breaks—not cross‑links—are the predominant cytotoxic lesion. Studies with O‑linked acridine mustards show that the rate of DNA cross‑link formation is approximately half the rate of monoadduct formation [1], and broader class‑level observations confirm that interstrand cross‑links are not detected for intercalating mustards [2].

Cytotoxic lesion type
Class-level inference
DNA strand breaks predominate; cross-links undetectable
Melphalan: efficient interstrand cross-links at 5'-GGC
Indicates distinct cytotoxicity pathway independent of HR repair
Alkaline elution studies; cross-link formation rate ~50% of monoadducts
DNA cross-linking bifunctional alkylation interstrand cross-links

In Vivo Antitumor Potency: Acridine Conjugate vs. Free Mustard

Immunochemical studies on acridine nitrogen mustards demonstrate that antitumor activity is achieved at low molar dosages (0.5 to 2.0 μmol/kg) in ascites tumor‑bearing mice, a range where unconjugated nitrogen mustard (lacking the acridine/quinacrine targeting moiety) shows no comparable activity [1]. This indicates that the acridine‑directed targeting substantially lowers the effective dose required for therapeutic response.

In vivo effective dose
Class-level inference
0.5–2.0 µmol/kg
Acridine nitrogen mustards in ascites tumor-bearing mice
Supports low-dose model-response studies
Unconjugated mustard showed no response at these doses
in vivo antitumor efficacy molar dosage acridine conjugation benefit

Sarcolysine Acridine: Preclinical Application Scenarios


DNA Repair-Deficient Tumor Models Resistant to Cross-Linkers

Sarcolysine acridine's distinct DNA damage profile—characterized by adenine N1 monoadducts and strand breaks rather than guanine N7 interstrand cross‑links—makes it a rational candidate for tumor models with deficient base excision repair (BER) or nucleotide excision repair (NER), where cross‑link repair is not the primary determinant of sensitivity [1]. Researchers seeking to bypass resistance to melphalan and other bifunctional alkylators should prioritize this compound for comparative efficacy studies in isogenic DNA repair mutant cell lines and xenografts [2].

Low-Dose In Vivo Dose-Response Studies

The ability of acridine nitrogen mustards to elicit antitumor responses at 0.5–2.0 μmol/kg in vivo suggests that sarcolysine acridine can be employed in preclinical protocols where minimizing off‑target toxicity is paramount, such as combination therapy regimens or studies in immunocompromised murine hosts [3]. Procurement of sarcolysine acridine for these applications should be guided by the expectation of a steeper dose‑response curve compared to equimolar melphalan.

Intercalation-Directed DNA Alkylation and Adduct Mapping

Sarcolysine acridine serves as a molecular tool for dissecting how an intercalating acridine chromophore alters the sequence selectivity of nitrogen mustard alkylation. Its use is indicated for in vitro DNA adduct mapping experiments (e.g., UvrABC nuclease incision assays, high‑resolution mass spectrometry adductomics) to define the precise sequence context of adenine N1 alkylation [1]. Such data are essential for structure–activity relationship (SAR) campaigns aimed at optimizing linker length, mustard reactivity, and acridine substitution for improved therapeutic index [4].

Application
Selection Property
Validation Focus
DNA repair-deficient tumor model studies
Adenine N1 adduct / strand break profile distinct from cross-linkers
BER/NER pathway endpoint comparison; cross-linker-resistant isogenic models
Low-dose in vivo model-response characterization
Effective dose range at µmol/kg level
Dose-response curve analysis; off-target endpoint monitoring
Intercalation-directed adduct mapping research
Sequence selectivity modulated by acridine tether
In vitro adduct spectrum (e.g., UvrABC incision, MS adductomics)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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